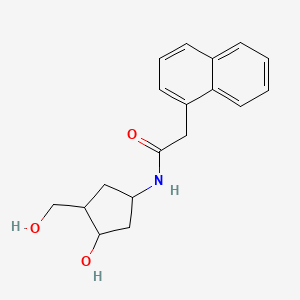
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide, commonly known as HCA or hydroxycitric acid, is a chemical compound found in various plants, particularly in the rind of Garcinia cambogia fruit. It has been extensively studied for its potential health benefits, including weight loss, appetite suppression, and blood sugar regulation.
Mécanisme D'action
The mechanism of action of HCA is not fully understood, but it is believed to work by inhibiting the enzyme citrate lyase, which is involved in the synthesis of fatty acids. By inhibiting this enzyme, HCA may reduce the conversion of excess carbohydrates into fat and promote the breakdown of stored fat. HCA may also increase the levels of serotonin, a neurotransmitter that regulates mood and appetite, which may contribute to its appetite-suppressing effects.
Biochemical and Physiological Effects:
HCA has been shown to have several biochemical and physiological effects, including reducing the levels of triglycerides, LDL cholesterol, and total cholesterol in the blood. It may also improve insulin sensitivity and glucose metabolism, which may be beneficial for individuals with type 2 diabetes. HCA has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential health benefits.
Avantages Et Limitations Des Expériences En Laboratoire
HCA has several advantages for lab experiments, including its availability, affordability, and ease of use. It can be easily synthesized or extracted from plant sources, and its effects can be easily measured using various biochemical and physiological assays. However, HCA also has several limitations, including its variability in purity and potency, which may affect the reproducibility of results. It may also have potential interactions with other compounds, which may affect its effectiveness and safety.
Orientations Futures
There are several future directions for research on HCA, including further elucidation of its mechanism of action, optimization of its synthesis and purification methods, and evaluation of its potential applications in other areas, such as cancer prevention and treatment. Additionally, further clinical trials are needed to evaluate the long-term safety and effectiveness of HCA supplementation in various populations.
Méthodes De Synthèse
HCA can be synthesized through various methods, including extraction from Garcinia cambogia fruit rind, chemical synthesis, and fermentation. The most commonly used method is the extraction method, which involves the use of solvents to extract HCA from the fruit rind. The extracted HCA is then purified using chromatography techniques to obtain a pure compound.
Applications De Recherche Scientifique
HCA has been extensively studied for its potential health benefits, particularly in the areas of weight loss, appetite suppression, and blood sugar regulation. Several clinical trials have been conducted to evaluate the effectiveness of HCA in these areas. One study found that HCA supplementation significantly reduced body weight, body mass index, and waist circumference in overweight individuals compared to placebo. Another study found that HCA supplementation significantly reduced appetite and food intake in overweight women.
Propriétés
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c20-11-14-8-15(10-17(14)21)19-18(22)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,14-15,17,20-21H,8-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCTWGCLWMBLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1CO)O)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)
![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2555802.png)
![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2555807.png)
![5-((6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2555808.png)


![2-chloro-N-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]acetamide](/img/structure/B2555813.png)